4-Hydroxybenzoic Acid

Catalog No.
S592837
CAS No.
99-96-7
M.F
C7H6O3
M. Wt
138.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxybenzoic Acid

CAS Number

99-96-7

Product Name

4-Hydroxybenzoic Acid

IUPAC Name

4-hydroxybenzoic acid

Molecular Formula

C7H6O3

Molecular Weight

138.12 g/mol

InChI

InChI=1S/C7H6O3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H,(H,9,10)

InChI Key

FJKROLUGYXJWQN-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility (in 100 g of solution): 99% ethanol 38.75 g (67 °C); n-butanol 19.5 g (32.5 °C)
Soluble in about 125 parts water, freely in alcohol, slightly in chloroform; soluble in ether, acetone. Practically insoluble in carbon disulfide.
In water, 5000 mg/L at 25 °C
5.0 mg/mL
slightly soluble in water; soluble in organic solvents
freely soluble (in ethanol)

Synonyms

4-hydroxybenzoate, 4-hydroxybenzoic acid, 4-hydroxybenzoic acid, calcium salt, 4-hydroxybenzoic acid, copper(2+)(1:1) salt, 4-hydroxybenzoic acid, dilithium salt, 4-hydroxybenzoic acid, dipotassium salt, 4-hydroxybenzoic acid, disodium salt, 4-hydroxybenzoic acid, monopotassium salt, 4-hydroxybenzoic acid, monosodium salt, 4-hydroxybenzoic acid, monosodium salt, 11C-labeled, p-hydroxybenzoate, para-hydroxybenzoic acid, sodium p-hydroxybenzoate tetrahydrate

Canonical SMILES

C1=CC(=CC=C1C(=O)O)O

The exact mass of the compound 4-Hydroxybenzoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.04 m5 mg/ml at 25 °csolubility (in 100 g of solution): 99% ethanol 38.75 g (67 °c); n-butanol 19.5 g (32.5 °c)soluble in about 125 parts water, freely in alcohol, slightly in chloroform; soluble in ether, acetone. practically insoluble in carbon disulfide.in water, 5000 mg/l at 25 °c5.0 mg/mlslightly soluble in water; soluble in organic solventsfreely soluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4961. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Food Preservatives - Parabens - Supplementary Records. It belongs to the ontological category of monohydroxybenzoic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

4-Hydroxybenzoic Acid (4-HBA, CAS 99-96-7) is a highly versatile monohydroxybenzoic acid characterized by its para-substituted phenolic and carboxylic groups [1]. As a white crystalline solid with a melting point of approximately 214.5 °C and a pKa of 4.54, it exhibits distinct physicochemical properties driven by extensive intermolecular hydrogen bonding [1]. In industrial and scientific procurement, 4-HBA is primarily sourced as the foundational rigid-rod monomer for high-performance thermotropic liquid crystal polymers (LCPs) and as the universal precursor for the synthesis of paraben preservatives [2].

Procurement substitution of 4-Hydroxybenzoic Acid with its positional isomers, such as salicylic acid (ortho-isomer) or 3-hydroxybenzoic acid (meta-isomer), is virtually impossible due to profound differences in molecular geometry and hydrogen bonding behavior [1]. While salicylic acid forms strong intramolecular hydrogen bonds that drastically lower its melting point and increase its acidity, 4-HBA engages exclusively in intermolecular hydrogen bonding, resulting in significantly higher thermal stability [2]. Furthermore, the para-substitution in 4-HBA is structurally mandatory to achieve the 180-degree linear head-to-tail linkages required for liquid crystal polymer backbones; substituting with ortho or meta isomers introduces severe kinks into the polymer chain, completely destroying the rigid-rod architecture and thermotropic properties [3].

pKa and Acidic Strength Differentiation

4-HBA exhibits a pKa of 4.54, making it significantly less acidic than its ortho-isomer, salicylic acid, which has a pKa of 2.97 [1]. This ~1.57 unit difference in pKa arises because salicylic acid forms an intramolecular hydrogen bond that strongly stabilizes its carboxylate conjugate base, whereas 4-HBA's para-hydroxyl group is resonance electron-donating and cannot form such intramolecular bonds [2].

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound Data4.54
Comparator Or Baseline2.97 (Salicylic acid)
Quantified Difference~1.57 pKa units (over 30-fold difference in acidity)
ConditionsStandard aqueous conditions at 25 °C

The higher pKa of 4-HBA dictates different salt-formation stoichiometry and requires distinct catalytic conditions for esterification compared to salicylic acid.

Thermal Stability and Melting Point Profile

Driven by extensive intermolecular hydrogen bonding networks, 4-HBA demonstrates a substantially higher melting point (214.5 °C) compared to salicylic acid (159 °C) [1]. The lack of intramolecular hydrogen bonding in 4-HBA forces the molecules to strongly associate in the crystal lattice, requiring significantly higher thermal energy for solid-to-liquid phase transition [2].

Evidence DimensionMelting Point
Target Compound Data~214.5 °C
Comparator Or Baseline~159.0 °C (Salicylic acid)
Quantified Difference+55.5 °C higher melting point for 4-HBA
ConditionsStandard atmospheric pressure

The elevated thermal stability of 4-HBA is critical for high-temperature melt polycondensation processes used in manufacturing advanced polyesters.

Polymerization Linearity for Liquid Crystal Polymers (LCPs)

In the synthesis of thermotropic liquid crystal polymers, 4-HBA is utilized because its para-substitution allows for 180-degree, linear head-to-tail ester linkages [1]. Substituting with 3-hydroxybenzoic acid (meta) or salicylic acid (ortho) introduces 120-degree or 60-degree kinks into the polymer backbone, which sterically prevents the formation of the rigid-rod architecture required for liquid crystalline behavior and high tensile strength [1].

Evidence DimensionPolymer backbone linearity
Target Compound DataLinear rigid-rod formation (180° linkage)
Comparator Or BaselineKinked chain formation (ortho/meta isomers)
Quantified DifferenceComplete loss of thermotropic liquid crystalline phase when substituted
ConditionsMulticomponent melt polycondensation

For materials science procurement, 4-HBA is strictly non-substitutable for achieving the mechanical and thermal properties of LCPs.

Selective Esterification for Antimicrobial Preservatives

4-HBA is the exclusive precursor for synthesizing parabens (alkyl 4-hydroxybenzoates) [1]. Unlike salicylic acid, which is prone to forming intramolecular hydrogen bonds that can sterically and electronically alter reactions at the carboxylate site, 4-HBA's para-hydroxyl group is spatially isolated, allowing for high-yield acid-catalyzed esterification with aliphatic alcohols to produce stable, broad-spectrum preservatives [1].

Evidence DimensionDownstream ester product class
Target Compound DataYields parabens (alkyl 4-hydroxybenzoates)
Comparator Or BaselineYields salicylates (e.g., methyl salicylate)
Quantified DifferenceDivergent product utility (preservatives vs. analgesics/flavors)
ConditionsAcid-catalyzed esterification with aliphatic alcohols

Buyers sourcing raw materials for cosmetic or pharmaceutical preservatives must procure 4-HBA to access the paraben chemical space.

Synthesis of Thermotropic Liquid Crystal Polymers (LCPs)

Directly leveraging its 180-degree linear linkage capability, 4-HBA is copolymerized with monomers like 6-hydroxy-2-naphthoic acid to produce high-performance, heat-resistant plastics used in electronics and aerospace [1].

Industrial Production of Paraben Preservatives

Utilizing its accessible carboxyl group, 4-HBA is esterified with methanol, ethanol, or propanol to manufacture parabens, which are critical broad-spectrum antimicrobial agents in cosmetics and pharmaceuticals [2].

High-Temperature Solid-State Formulations

Benefiting from its high melting point (214.5 °C) and robust intermolecular hydrogen bonding network, 4-HBA is selected over salicylic acid for solid-state reactions and high-temperature processing environments [3].

Physical Description

Pellets or Large Crystals; Dry Powder
Colorless solid; [Hawley] White powder; [MSDSonline]
Solid
White crystalline powder; faint nutty odou

Color/Form

White granular crystalline powder consisting of monoclinic prisms

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

138.031694049 Da

Monoisotopic Mass

138.031694049 Da

Boiling Point

334.00 to 335.00 °C. @ 760.00 mm Hg

Heavy Atom Count

10

Density

1.46 g/cu cm @ 25 °C

LogP

1.58 (LogP)
1.58
log Kow=1.58

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Appearance

Powder

Melting Point

214.5 °C
213.00 to 215.00 °C. @ 760.00 mm Hg

UNII

JG8Z55Y12H

Related CAS

30729-36-3
114-63-6 (mono-hydrochloride salt)
16782-08-4 (mono-potassium salt)

GHS Hazard Statements

Aggregated GHS information provided by 276 companies from 22 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 276 companies. For more detailed information, please visit ECHA C&L website;
Of the 21 notification(s) provided by 274 of 276 companies with hazard statement code(s):;
H315 (18.61%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (79.2%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (20.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (78.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.00000019 [mmHg]
1.9X10-7 mm Hg at 25 °C /Extrapolated/

Pictograms

Irritant

Corrosive;Irritant

Other CAS

99-96-7

Absorption Distribution and Excretion

...Groups of 4-8 rabbits were given 4-hydroxybenzoic acid at a dose of 100, 250, 500, 1000, or 1500 mg/kg bw by gavage every 3-7 days. Urine was collected continuously and analysed for metabolites. The total urinary recovery of the test material ranged from 84% to 104%. Glucuronic acid and sulfate conjugates were also detected in the urine, at 10-35% and 4-7%, respectively. The concentrations of all the metabolites returned to background values within 24 hr after dosing.

Metabolism Metabolites

In rabbits, 96% of a single oral dose of 400 mg/kg bw 4-hydroxybenzaldehyde was excreted in the urine within 24 hr as 4-hydroxybenzoic acid and its glycine, glucuronic acid, and sulfate conjugates.
...Metabolism in the rat of p-hydroxybenzoic acid and its methyl, ethyl and propyl esters resulted in the appearance in the urine first of free p-hydroxybenzoic acid, followed by the glucuronide and p-hydroxyhippuric acid, the concentration of which increased as that of the free p-hydroxybenzoic acid /decreased/.

Associated Chemicals

4-Hydroxybenzaldehyde; 123-08-0

Wikipedia

4-Hydroxybenzoic_acid

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Preservative

Methods of Manufacturing

4-Hydroxybenzoic acid can... be obtained by isomerization of dipotassium salicylate at temperatures up to 240 °C and under carbon dioxide pressure (slightly above atmospheric pressure), or by oxidation of the alkali-metal salt of p-cresol on metal oxides at 260-270 °C. Reaction of phenol with tetrachloromethane in the presence of alkali produces salicylic acid as the main product and smaller amounts of 4-hydroxybenzoic acid.
4-Hydroxybenzoic acid is produced by carboxylation of potassium phenolate above 220 °C and with a carbon dioxide pressure of 0.45 MPa. The yield fo 4-hydroxybenzoic acid (partly present as the dipotassium salt) is 80% of the theoretical amount in which the conversion of phenolate is 60%.
Interaction of 1-aminobenzoic acid and nitrous acid.

General Manufacturing Information

Pesticide, Fertilizer, and Other Agricultural Chemical Manufacturing
All Other Basic Organic Chemical Manufacturing
Plastics Material and Resin Manufacturing
Benzoic acid, 4-hydroxy-: ACTIVE

Analytic Laboratory Methods

Method: AOAC 990.25; Procedure: liquid chromatographic method; Analyte: p-hydroxybenzoic acid; Matrix: vanilla extract and artificial vanilla flavor; Detection Level: not provided.[
Methods for analyzing carboxylic acids and phenols are also applicable to hydroxycarboxylic acids. In practice, alkalimetric titration (in special cases, potentiometric titration) is used. With potentiometric determination of equivalence point, the hydroxyl group can also be determined. Trace analyses are carried out by colorimetric methods with iron(III)chloride. Thin-layer chromatography is a suitable method for checking purity. ... For quantitative analysis, HPLC methods are suitable. Alternatively, the components can be derivatized and capillary gas chromatographic methods used to separate them.

Dates

Last modified: 08-15-2023
Yuan et al. Absolute Metabolite Concentrations and Implied Enzyme Active Site Occupancy in Escherichia coli Nature Chemical Biology, doi: 10.1038/nchembio.186, published online 28 June 2009 http://www.nature.com/naturechemicalbiology
Agarwal et al. Metagenomic discovery of polybrominated diphenyl ether biosynthesis by marine sponges. Nature Chemical Biology, doi: 10.1038/nchembio.2330, published online 20 March 2017

Explore Compound Types